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molecular formula C11H8F6O2 B3041434 2-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid CAS No. 289686-73-3

2-[3,5-bis(trifluoromethyl)phenyl]propanoic Acid

Cat. No. B3041434
M. Wt: 286.17 g/mol
InChI Key: SFSCZXRNLPFPTP-UHFFFAOYSA-N
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Patent
US07105507B2

Procedure details

Aqueous sodium hydroxide (4M, 3 mL, 12 mmol) was added to a solution of (RS)-methyl α-methyl-3,5-bis(trifluoromethyl)benzeneacetate (Description 3, 0.96 g, 3.2 mmol) in methanol (5 mL) and the mixture was heated under reflux for 1 hour. The mixture was cooled and the solvent was evaporated under reduced pressure. The residue was diluted with water, acidified with hydrochloric acid (2M) and extracted with ethyl acetate (2×25 mL). The combined organic fractions were washed with brine, dried (MgSO4) and the solvent was evaporated under reduced pressure to give the title compound as a colorless solid (0.92 g, 99%). 1H NMR (360 MHz, CDCl3) δ 1.60 (3H, d, J 7.2 Hz), 3.90 (1H, q, J 7.2 Hz), 7.78 (2H, s) and 7.81 (1H, s).
Quantity
3 mL
Type
reactant
Reaction Step One
Name
(RS)-methyl α-methyl-3,5-bis(trifluoromethyl)benzeneacetate
Quantity
0.96 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][CH:4]([C:9]1[CH:14]=[C:13]([C:15]([F:18])([F:17])[F:16])[CH:12]=[C:11]([C:19]([F:22])([F:21])[F:20])[CH:10]=1)[C:5]([O:7]C)=[O:6]>CO>[CH3:3][CH:4]([C:9]1[CH:10]=[C:11]([C:19]([F:20])([F:21])[F:22])[CH:12]=[C:13]([C:15]([F:16])([F:17])[F:18])[CH:14]=1)[C:5]([OH:7])=[O:6] |f:0.1|

Inputs

Step One
Name
Quantity
3 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
(RS)-methyl α-methyl-3,5-bis(trifluoromethyl)benzeneacetate
Quantity
0.96 g
Type
reactant
Smiles
CC(C(=O)OC)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×25 mL)
WASH
Type
WASH
Details
The combined organic fractions were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)O)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.92 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 100.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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